molecular formula C17H15BrClN3O3 B11114668 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Cat. No.: B11114668
M. Wt: 424.7 g/mol
InChI Key: UOFUMEZSEMOJJK-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and methoxy functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction of 5-bromo-2-methoxybenzaldehyde with 4-chloro-2-methylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-{2-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE include:

Properties

Molecular Formula

C17H15BrClN3O3

Molecular Weight

424.7 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)oxamide

InChI

InChI=1S/C17H15BrClN3O3/c1-10-7-13(19)4-5-14(10)21-16(23)17(24)22-20-9-11-8-12(18)3-6-15(11)25-2/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+

InChI Key

UOFUMEZSEMOJJK-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.